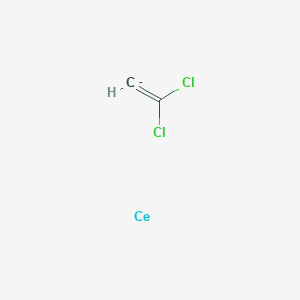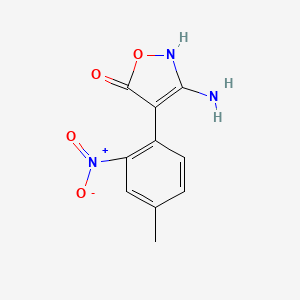
Cerium;1,1-dichloroethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium;1,1-dichloroethene: is a compound that combines cerium, a rare earth metal, with 1,1-dichloroethene, an organochloride. Cerium is known for its catalytic properties and is widely used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichloroethene is typically produced by the dehydrochlorination of 1,1,2-trichloroethane. This reaction is base-catalyzed and uses either sodium hydroxide or calcium hydroxide at a temperature of around 100°C . The reaction can be represented as: [ \text{Cl}_2\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{Cl}_2\text{C=CH}_2 + \text{NaCl} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of 1,1-dichloroethene involves large-scale dehydrochlorination processes. The gas-phase reaction without a base is more desirable but less selective .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloroethene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form products like chloroacetic acid and dichloroacetaldehyde.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a catalyst like palladium.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Chloroacetic acid, dichloroacetaldehyde.
Reduction: Ethylene.
Substitution: Various substituted ethylenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1,1-Dichloroethene is used as a comonomer in the polymerization of vinyl chloride, acrylonitrile, and acrylates .
Biology and Medicine: Cerium oxide nanoparticles, derived from cerium, have significant biomedical applications due to their antioxidant properties . They are used in drug delivery systems and as antibacterial agents .
Industry: 1,1-Dichloroethene is used in the production of polyvinylidene chloride, which is used in food packaging materials like cling wrap .
Mechanism of Action
1,1-Dichloroethene: The hepatotoxicity of 1,1-dichloroethene involves its metabolism in the liver. The compound is metabolized by cytochrome P450 enzymes, particularly P450 2E1, leading to the formation of toxic metabolites such as chloroacetic acid and dichloroacetaldehyde . These metabolites cause cellular damage and hepatotoxicity.
Cerium Oxide: Cerium oxide nanoparticles exhibit their effects through the reversible conversion between cerium (III) and cerium (IV) oxidation states. This redox cycling allows them to scavenge reactive oxygen species, providing antioxidant protection .
Comparison with Similar Compounds
1,2-Dichloroethane: Another chlorinated hydrocarbon used as a solvent and in chemical synthesis.
Vinyl Chloride: Used in the production of polyvinyl chloride (PVC).
Cerium (III) and Cerium (IV) Compounds: Cerium forms various compounds in different oxidation states, such as cerium (III) fluoride and cerium (IV) oxide
Uniqueness: 1,1-Dichloroethene is unique due to its specific use in polymer production and its distinct chemical reactivity. Cerium oxide nanoparticles are unique for their redox properties and wide range of applications in nanotechnology and biomedicine .
Properties
CAS No. |
122677-52-5 |
|---|---|
Molecular Formula |
C2HCeCl2- |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
cerium;1,1-dichloroethene |
InChI |
InChI=1S/C2HCl2.Ce/c1-2(3)4;/h1H;/q-1; |
InChI Key |
UTPQLNPPIWOQEL-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]=C(Cl)Cl.[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)

![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)




![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)
![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)

![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)
